The exploration of novel compounds for therapeutic applications is a critical area of research in medicinal chemistry. Among such compounds, N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine and its derivatives have shown potential in various fields. This analysis aims to delve into the available research on these compounds, focusing on their mechanism of action and applications, particularly in the context of dopamine transporter affinity and antitumor effects.
The research on N-substituted tropane analogues has implications for the development of pharmacotherapeutics for cocaine abuse and other disorders affecting the dopamine transporter. The most potent and selective analogue in the series did not substitute for cocaine in rats, suggesting its potential as a non-addictive treatment option1.
Derivatives of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine have also been studied for their antitumor effects. N alpha-benzyloxycarbonyl-N,N-bis-(2-halogenethyl)hydrazide derivatives of amino acids, which share a functional group with the compound of interest, have shown considerable antitumor effects on solid Walker carcinosarcoma 256 and increased the lifespan of mice with leukemia L1210. These compounds have also demonstrated growth inhibition in various mouse tumors, including Ehrlich ascites carcinoma and sarcoma 37, with lower toxicity than sarcolysine2.
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is classified as a peptidomimetic compound due to its structural resemblance to amino acids. Its Chemical Abstracts Service (CAS) number is 88462-80-0, and it has a molecular formula of with a molecular weight of approximately 428.44 g/mol . This compound serves as a building block in peptide synthesis and is often utilized in studies related to protein interactions and modifications.
The synthesis of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine typically involves several key steps:
Specific methods such as solid-phase peptide synthesis can also be employed to facilitate the assembly of this compound in a controlled manner .
The molecular structure of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine features a backbone typical of amino acids, with two benzyloxycarbonyl groups attached at the nitrogen atoms. The structural representation can be summarized as follows:
The stereochemistry is crucial for its biological activity, as the L-configuration is essential for mimicking natural peptides .
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine participates in various chemical reactions:
These reactions are critical for the development of more complex peptide structures used in therapeutic applications .
The mechanism of action for N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine primarily revolves around its role as a substrate or building block in peptide synthesis. Upon incorporation into peptides, it can influence:
Research indicates that compounds like this can affect biological pathways by altering protein interactions or stability .
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, particularly in peptide synthesis and modification .
The primary applications of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine include:
Its versatility makes it an important compound in both academic research and pharmaceutical development .
N²,N⁶-Bis(benzyloxycarbonyl)-L-homoglutamine is systematically named (S)-2,6-bis(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid according to IUPAC conventions [1] [5]. This name precisely reflects its chiral center (S-configuration), the presence of two benzyloxycarbonyl (Cbz) protecting groups on the alpha (N²) and side-chain amide (N⁶) nitrogens, and the elongated carbon backbone relative to glutamine. The molecular formula is C₂₂H₂₄N₂O₇, with a molecular weight of 428.44 g/mol [1] [5].
The structure comprises:
Table 1: Atomic Composition Analysis
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 22 | Backbone (6 atoms), Benzyl rings (14 atoms) |
Hydrogen (H) | 24 | Aliphatic chain (10H), Benzyl rings (10H), Amide/Amine (4H) |
Nitrogen (N) | 2 | α-Amino N (1), Side-chain amide N (1) |
Oxygen (O) | 7 | Carboxyl (2O), Amide carbonyls (2O), Carbamate carbonyls (2O), Cbz ether (1O) |
While detailed single-crystal X-ray diffraction data for N²,N⁶-Bis(benzyloxycarbonyl)-L-homoglutamine was not located in the provided sources, its characterization by key spectroscopic methods is well-documented:
¹³C NMR: Key predicted resonances are the two carbonyl carbons of the Cbz groups (δ ~156-157 ppm), the carboxylic acid carbon (δ ~174-175 ppm), the side-chain amide carbonyl carbon (δ ~172-173 ppm), benzylic methylene carbons (δ ~66-67 ppm), aromatic carbons (δ ~128-136 ppm), and the α-carbon (δ ~53-55 ppm) [1] [5].
Fourier-Transform Infrared (FT-IR) Spectroscopy:Characteristic absorption bands include:
Mass Spectrometry (MS):High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 429.1562 (calc. for C₂₂H₂₅N₂O₇⁺). Key predicted fragmentation patterns involve the loss of benzyl radicals (·C₇H₇, -91 Da) from the Cbz groups and cleavage of the carbamate linkages yielding characteristic ions [5]. The SMILES notation O=C(NC(OCC1=CC=CC=C1)=O)CCCC@@HNC(OCC2=CC=CC=C2)=O unambiguously defines the connectivity and stereochemistry [1] [5].
Canonical SMILES & InChI:
OC(=O)[C@H](CCCC(=O)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChI=1S/C22H24N2O7/c25-19(24-22(29)31-15-17-10-5-2-6-11-17)13-7-12-18(20(26)27)23-21(28)30-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,23,28)(H,26,27)(H,24,25,29)/t18-/m0/s1
JBZGUCKHGQNWDY-SFHVURJKSA-N
[1] N²,N⁶-Bis(benzyloxycarbonyl)-L-homoglutamine belongs to a class of side-chain protected, α-N-protected amino acids. Comparing it to key homologs highlights structural and functional differences:
Vs. N²-Benzyloxycarbonyl-L-homoglutamine (Z-L-homoglutamine, C₁₄H₁₈N₂O₅, MW 294.3 g/mol):The key difference is the protection of the side-chain amide nitrogen. Z-L-homoglutamine [CAS 83793-19-5] has only the α-amino group protected by a single Cbz group (O=C(OCC1=CC=CC=C1)N[C@@H](CCCC(=O)N)C(=O)O
), leaving the side-chain amide (-CONH₂) unprotected and potentially reactive [4] [9]. In contrast, N²,N⁶-Bis-Cbz-L-homoglutamine features protection on both the α-amino (-NH-Cbz) and the side-chain amide nitrogen (-N(H)Cbz), rendering it fully protected and less polar. This dual protection is crucial for preventing side reactions during peptide synthesis involving the γ-carboxamide.
Vs. N-Carbobenzyloxy-L-glutamine (Z-L-Gln-OH, C₁₃H₁₆N₂O₅, MW 280.28 g/mol):Z-L-Gln-OH [CAS 2650-64-8] (O=C(N)CC[C@@H](C(O)=O)NC(OCC1=CC=CC=C1)=O
) shares the α-amino Cbz protection and the presence of a side-chain carboxamide [7]. The fundamental difference lies in the backbone length:
-CH(COOH)-CH₂-CH₂-CONH₂
(4 carbons between α-C and terminal amide). Homoglutamine (hGln): Backbone = -CH(COOH)-CH₂-CH₂-CH₂-CONH₂
(5 carbons between α-C and terminal amide).This single methylene (-CH₂-) unit extension in homoglutamine significantly impacts the conformational flexibility and spatial reach of the side chain in peptides, potentially altering interactions with binding pockets or enzymes compared to glutamine-containing analogs. The molecular weight difference (280.28 g/mol vs 428.44 g/mol) further reflects the extra Cbz group and the longer chain [1] [5] [7].
Vs. N⁶-Carbobenzyloxy-L-lysine (Z-L-Lys(Z)-OH):While both are diamino acids with dual Cbz protection (α-amino and side-chain amino group), the chemical nature of the side-chain functional group differs fundamentally:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3